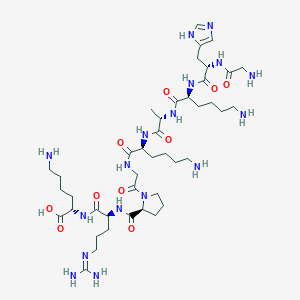![molecular formula C15H17ClN2O4 B12578915 Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate CAS No. 203497-61-4](/img/structure/B12578915.png)
Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate is an organic compound with a complex structure, characterized by the presence of a chlorophenyl group, a hydrazinylidene moiety, and an oxopentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with 4-chlorophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-2-{[2-(4-methoxyphenyl)hydrazinylidene]acetate}
- Ethyl 2-chloro-2-{[2-(4-chlorophenyl)hydrazinylidene]acetate}
- Ethyl (2Z)-2-{[2-(4-chlorophenyl)hydrazinylidene]propanoate}
Uniqueness
Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate is unique due to its specific structural features, such as the presence of both a hydrazinylidene moiety and an oxopentanoate ester. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
203497-61-4 |
|---|---|
Molecular Formula |
C15H17ClN2O4 |
Molecular Weight |
324.76 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-chlorophenyl)hydrazinylidene]acetyl]-3-oxopentanoate |
InChI |
InChI=1S/C15H17ClN2O4/c1-3-12(19)14(15(21)22-4-2)13(20)9-17-18-11-7-5-10(16)6-8-11/h5-9,14,18H,3-4H2,1-2H3 |
InChI Key |
WOAUEZZVIMVZQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(=O)C=NNC1=CC=C(C=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)
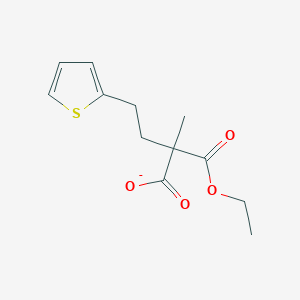
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
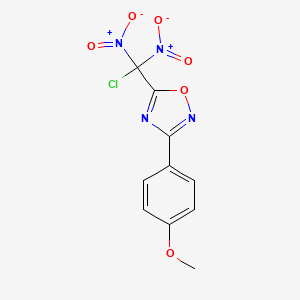


![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)
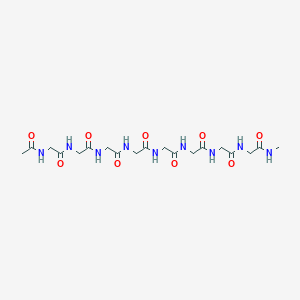
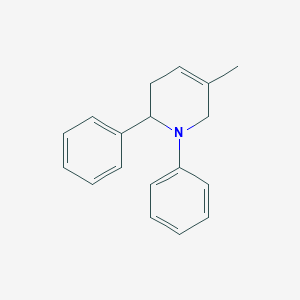
![[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B12578895.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12578900.png)

